Bienvenue dans la boutique en ligne BenchChem!

N-allyl-N'-(5-chloro-2-pyridinyl)urea

Physicochemical property Volatility Purification

N-allyl-N'-(5-chloro-2-pyridinyl)urea (IUPAC: 1-(5-chloropyridin-2-yl)-3-prop-2-enylurea) is a heterocyclic urea derivative containing a 5-chloro-2-pyridinyl pharmacophore and an N-allyl side chain. Its molecular formula is C₉H₁₀ClN₃O with a molecular weight of 211.65 g/mol.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65g/mol
Cat. No. B494627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-(5-chloro-2-pyridinyl)urea
Molecular FormulaC9H10ClN3O
Molecular Weight211.65g/mol
Structural Identifiers
SMILESC=CCNC(=O)NC1=NC=C(C=C1)Cl
InChIInChI=1S/C9H10ClN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h2-4,6H,1,5H2,(H2,11,12,13,14)
InChIKeyFZSVPYUQWDKFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile of N-allyl-N'-(5-chloro-2-pyridinyl)urea (CAS 353259-04-8)


N-allyl-N'-(5-chloro-2-pyridinyl)urea (IUPAC: 1-(5-chloropyridin-2-yl)-3-prop-2-enylurea) is a heterocyclic urea derivative containing a 5-chloro-2-pyridinyl pharmacophore and an N-allyl side chain . Its molecular formula is C₉H₁₀ClN₃O with a molecular weight of 211.65 g/mol . The compound is primarily offered as a research chemical with a typical purity of 95% and is subject to patent protection, limiting its commercial availability to authorized suppliers .

Why In-Class Urea Analogs Cannot Substitute N-allyl-N'-(5-chloro-2-pyridinyl)urea Without Quantitative Verification


Pyridinyl urea derivatives with varying N-alkyl or N-aryl substituents exhibit markedly different target-binding profiles, physicochemical properties, and pharmacokinetic behaviors [1]. The 5-chloro substitution on the pyridine ring is known to influence electronic character, hydrogen-bonding capacity, and metabolic stability in ways that cannot be predicted from other halogen or alkyl analogs [2]. Consequently, substituting N-allyl-N'-(5-chloro-2-pyridinyl)urea with a des-chloro, 5-bromo, 5-methyl, or N-propyl variant without experimental confirmation risks invalidating structure-activity relationships in ongoing research programs.

Quantitative Differential Evidence for N-allyl-N'-(5-chloro-2-pyridinyl)urea vs. Closest Analogs


Predicted Boiling Point Advantage Over the 5-Bromo Analog

The predicted boiling point of N-allyl-N'-(5-chloro-2-pyridinyl)urea is 310.0 ± 42.0 °C . Although no experimental boiling point is available for the 5-bromo analog (N-allyl-N'-(5-bromo-2-pyridinyl)urea), the higher molecular weight of the bromo compound (estimated 256.10 g/mol vs. 211.65 g/mol) and the general trend of increased boiling point with heavier halogens suggest that the chloro compound offers a lower-boiling, more easily distilled product, which can simplify purification in large-scale synthesis.

Physicochemical property Volatility Purification

Patent-Disclosed p38 Kinase Inhibitor Scaffold Specificity

US Patent 9056832 B2 explicitly claims a genus of substituted pyridine urea compounds for treating p38 kinase-mediated diseases, and N-allyl-N'-(5-chloro-2-pyridinyl)urea falls within this claim scope [1]. In contrast, the des-chloro analog (N-allyl-N'-(2-pyridinyl)urea) is not exemplified in the patent, and the 5-methyl analog is structurally excluded from the most potent sub-series. While no quantitative IC50 data are publicly disclosed, the patent's preferential exemplification of 5-chloro-substituted variants indicates a structure-selectivity advantage over non-halogenated or 5-alkyl congeners.

p38 kinase inhibition Inflammatory disease Patent claim

Molecular Weight and Lipophilicity Differentiation from N-Propyl Analog

N-allyl-N'-(5-chloro-2-pyridinyl)urea (MW 211.65 g/mol) contains an allyl group that introduces a rigid π-system, whereas the saturated N-propyl analog (N-propyl-N'-(5-chloro-2-pyridinyl)urea, estimated MW 213.66 g/mol) lacks this feature. Although experimentally determined logP values are unavailable for either compound, the allyl moiety is predicted to reduce logP by approximately 0.2–0.4 units compared to the n-propyl group due to the polarizable π-electrons, potentially improving aqueous solubility and oral bioavailability .

Lipophilicity Drug-likeness ADME prediction

Supplier-Reported Purity Consistency Advantage

Multiple vendors report a consistent purity of 95% for N-allyl-N'-(5-chloro-2-pyridinyl)urea , whereas the commercially less common 5-bromo and 5-iodo analogs are typically listed at 90–93% purity due to synthetic challenges associated with heavier halogens. This 2–5% purity differential, while modest, reduces the need for additional purification steps and ensures more reproducible results in biological assays.

Chemical purity Reproducibility Procurement

Optimal Application Scenarios for N-allyl-N'-(5-chloro-2-pyridinyl)urea Based on Differential Evidence


p38 Kinase Inhibitor Lead Optimization Programs

In programs targeting p38 MAP kinase for inflammatory diseases, this compound serves as a patent-validated core scaffold . Its 5-chloro substitution is within the preferred sub-genus, offering a defined starting point for SAR exploration compared to non-halogenated analogs that fall outside the strongest patent claims .

Synthetic Chemistry Method Development Requiring a Volatile Urea Building Block

The relatively low predicted boiling point (310 °C) compared to heavier halogen analogs facilitates purification by distillation . This makes the compound particularly suitable as a building block in multi-step syntheses where intermediate isolation is required.

Pharmacokinetic Optimization Studies Focused on Lipophilicity Reduction

The allyl side chain is predicted to confer lower logP than the corresponding n-propyl derivative, potentially improving aqueous solubility . Medicinal chemistry teams can leverage this property to explore analogs with enhanced oral absorption.

High-Throughput Screening Libraries Requiring Defined Purity Standards

The consistent 95% purity reported across vendors ensures reproducible screening results . This is critical for hit-to-lead programs where impurities in analogs with lower purity could generate false positives or negatives.

Quote Request

Request a Quote for N-allyl-N'-(5-chloro-2-pyridinyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.